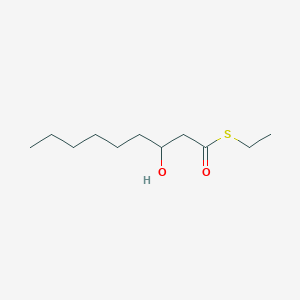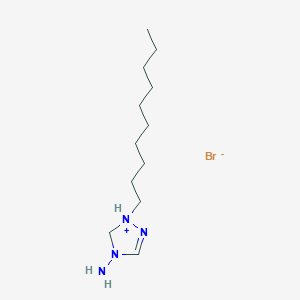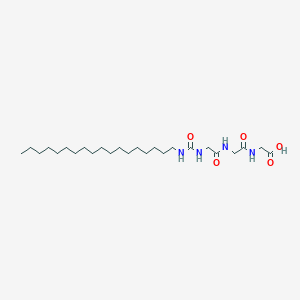
N-(Octadecylcarbamoyl)glycylglycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Octadecylcarbamoyl)glycylglycylglycine is a synthetic peptide derivative that combines the properties of a long-chain fatty acid with a tripeptide. This compound is of interest due to its unique structure, which allows it to interact with both hydrophobic and hydrophilic environments. This dual nature makes it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Octadecylcarbamoyl)glycylglycylglycine typically involves the coupling of octadecylamine with glycylglycylglycine. The process begins with the protection of the amino groups of glycylglycylglycine to prevent unwanted side reactions. The protected glycylglycylglycine is then reacted with octadecyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(Octadecylcarbamoyl)glycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(Octadecylcarbamoyl)glycylglycylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide-lipid interactions.
Biology: Employed in the study of membrane proteins and their interactions with lipids.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mecanismo De Acción
The mechanism of action of N-(Octadecylcarbamoyl)glycylglycylglycine involves its ability to interact with both hydrophobic and hydrophilic environments. This interaction is facilitated by the long octadecyl chain, which embeds into lipid bilayers, and the tripeptide moiety, which interacts with aqueous environments. This dual interaction allows the compound to stabilize emulsions and enhance the delivery of hydrophobic drugs.
Comparación Con Compuestos Similares
Similar Compounds
Glycylglycine: A simpler dipeptide that lacks the long hydrophobic chain.
N-(Octadecylcarbamoyl)glycine: Contains a single glycine residue instead of a tripeptide.
N-(Octadecylcarbamoyl)glycylglycine: Contains a dipeptide instead of a tripeptide.
Uniqueness
N-(Octadecylcarbamoyl)glycylglycylglycine is unique due to its combination of a long hydrophobic chain and a tripeptide moiety. This structure allows it to interact with both lipid bilayers and aqueous environments, making it more versatile than simpler peptides or fatty acid derivatives.
Propiedades
Número CAS |
193543-11-2 |
|---|---|
Fórmula molecular |
C25H48N4O5 |
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
2-[[2-[[2-(octadecylcarbamoylamino)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C25H48N4O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-25(34)29-20-23(31)27-19-22(30)28-21-24(32)33/h2-21H2,1H3,(H,27,31)(H,28,30)(H,32,33)(H2,26,29,34) |
Clave InChI |
JNMYCRMLQSGGIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide](/img/structure/B12572988.png)

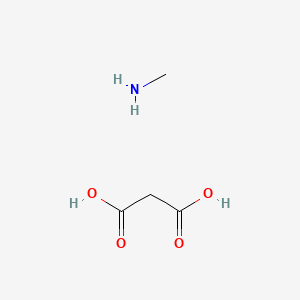
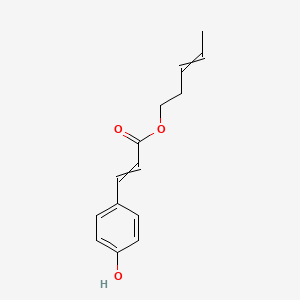
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine](/img/structure/B12573023.png)
![2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol](/img/structure/B12573030.png)

![2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole](/img/structure/B12573041.png)
![4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-1-[(prop-2-en-1-yl)oxy]-3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]decan-2-yl carbonate](/img/structure/B12573051.png)


![2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B12573073.png)
